3-[4-[3-[(3-Methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid
3-[4-[3-[(3-Methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid
ZD1611 is an endothelin receptor antagonist.
Brand Name:
Vulcanchem
CAS No.:
186497-38-1
VCID:
VC0547719
InChI:
InChI=1S/C22H24N4O5S/c1-14-13-24-19(20(25-14)31-4)26-32(29,30)17-6-5-11-23-18(17)16-9-7-15(8-10-16)12-22(2,3)21(27)28/h5-11,13H,12H2,1-4H3,(H,24,26)(H,27,28)
SMILES:
CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)CC(C)(C)C(=O)O
Molecular Formula:
C22H24N4O5S
Molecular Weight:
456.5 g/mol
3-[4-[3-[(3-Methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid
CAS No.: 186497-38-1
Inhibitors
VCID: VC0547719
Molecular Formula: C22H24N4O5S
Molecular Weight: 456.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 186497-38-1 |
---|---|
Product Name | 3-[4-[3-[(3-Methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid |
Molecular Formula | C22H24N4O5S |
Molecular Weight | 456.5 g/mol |
IUPAC Name | 3-[4-[3-[(3-methoxy-5-methylpyrazin-2-yl)sulfamoyl]pyridin-2-yl]phenyl]-2,2-dimethylpropanoic acid |
Standard InChI | InChI=1S/C22H24N4O5S/c1-14-13-24-19(20(25-14)31-4)26-32(29,30)17-6-5-11-23-18(17)16-9-7-15(8-10-16)12-22(2,3)21(27)28/h5-11,13H,12H2,1-4H3,(H,24,26)(H,27,28) |
Standard InChIKey | CDBNTQYPMBJKQZ-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)CC(C)(C)C(=O)O |
Canonical SMILES | CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)CC(C)(C)C(=O)O |
Appearance | Solid powder |
Description | ZD1611 is an endothelin receptor antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-(4-(3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)-2-pyridyl)phenyl)-2,2-dimethylpropanoic acid ZD 1611 ZD-1611 ZD1611 |
Reference | 1: Jones HB, Björkman JA, Schofield J. Coronary and systemic arterial physiology and immunohistochemical markers related to early coronary arterial lesions in beagle dogs given the potassium channel opener, ZD6169, or the endothelin receptor antagonist, ZD1611. Toxicol Pathol. 2013 Jul;41(5):722-35. doi: 10.1177/0192623312464123. Epub 2012 Nov 2. PubMed PMID: 23125115. 2: Maddahi A, Edvinsson L. Cerebral ischemia induces microvascular pro-inflammatory cytokine expression via the MEK/ERK pathway. J Neuroinflammation. 2010 Feb 26;7:14. doi: 10.1186/1742-2094-7-14. Erratum in: J Neuroinflammation. 2011;8:18. PubMed PMID: 20187933; PubMed Central PMCID: PMC2837637. 3: Stenman E, Jamali R, Henriksson M, Maddahi A, Edvinsson L. Cooperative effect of angiotensin AT(1) and endothelin ET(A) receptor antagonism limits the brain damage after ischemic stroke in rat. Eur J Pharmacol. 2007 Sep 10;570(1-3):142-8. Epub 2007 Jun 9. PubMed PMID: 17597600. 4: Jones HB, Macpherson A, Betton GR, Davis AS, Siddall R, Greaves P. Endothelin antagonist-induced coronary and systemic arteritis in the beagle dog. Toxicol Pathol. 2003 May-Jun;31(3):263-72. PubMed PMID: 12746113. 5: Berg T. The vascular response to the K+ channel inhibitor 4-aminopyridine in hypertensive rats. Eur J Pharmacol. 2003 Apr 18;466(3):301-10. PubMed PMID: 12694813. 6: Bialecki RA, Fisher CS, Abbott BM, Barthlow HG, Caccese RG, Stow RB, Rumsey J, Rumsey W. ZD1611, an orally active endothelin-A receptor antagonist, prevents chronic hypoxia-induced pulmonary hypertension in the rat. Pulm Pharmacol Ther. 1999;12(5):303-12. PubMed PMID: 10545286. 7: Wilson C, Hunt SJ, Tang E, Wright N, Kelly E, Palmer S, Heys C, Mellor S, James R, Bialecki R. Pharmacological profile of ZD1611, a novel, orally active endothelin ETA receptor antagonist. J Pharmacol Exp Ther. 1999 Sep;290(3):1085-91. PubMed PMID: 10454481. 8: Bialecki RA, Stinson-Fisher C, Murdoch W, Bertelsen D, Desiato M, Rumsey W. A novel orally active endothelin-A receptor antagonist, ZD1611, prevents chronic hypoxia-induced pulmonary hypertension in the rat. Chest. 1998 Jul;114(1 Suppl):91S. PubMed PMID: 9676649. |
PubChem Compound | 9933752 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume